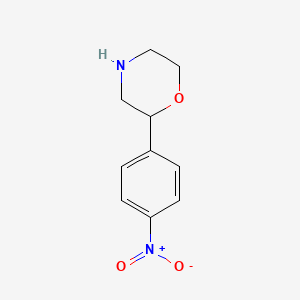

2-(4-Nitrophenyl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUCKOYGKLBSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501010 | |

| Record name | 2-(4-Nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61192-65-2 | |

| Record name | 2-(4-Nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(4-Nitrophenyl)morpholine and Related Structures

Established synthetic methods provide reliable and well-documented pathways to nitrophenyl-substituted morpholines. These routes are foundational in organic synthesis and are frequently employed for producing these valuable intermediates.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of aryl amines, including nitrophenyl morpholines. This reaction occurs when a nucleophile, such as morpholine (B109124), displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups, like a nitro group. vapourtec.com The nitro group, particularly when positioned ortho or para to the leaving group, significantly lowers the electron density of the aromatic ring, facilitating nucleophilic attack.

Commonly, an activated aryl halide like 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953) is reacted with morpholine. The reaction between 1-fluoro-4-nitrobenzene and morpholine in acetonitrile (B52724) is a representative example. isuct.ru The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrogen halide formed during the reaction. isuct.rumdpi.com These reactions can be carried out with or without a solvent. For instance, mechanochemical SNAr reactions have been performed by shaking an aryl fluoride (B91410) with a nucleophile and an auxiliary like alumina (B75360) (Al₂O₃) in a ball mill, achieving high yields without bulk solvent. rsc.org The synthesis of the related compound, 4-(4-nitrophenyl)morpholine (B78992), has been achieved in 96% yield by reacting 1-fluoro-4-nitrobenzene with morpholine under these solvent-free conditions. rsc.org

| Reactants | Base/Auxiliary | Solvent | Conditions | Product | Yield | Reference |

| 1-Fluoro-4-nitrobenzene, Morpholine | K₂CO₃ | Acetonitrile | Reflux, 25 h | 4-(4-Nitrophenyl)morpholine | 75% | isuct.ru |

| 1-Fluoro-4-nitrobenzene, Thiomorpholine (B91149) | Triethylamine | Acetonitrile | 85 °C, 12 h | 4-(4-Nitrophenyl)thiomorpholine (B1608610) | 95% | mdpi.com |

| 1-Fluoro-4-nitrobenzene, Morpholine | Al₂O₃ | None (mechanochemical) | 15 Hz, 1 h | 4-(4-Nitrophenyl)morpholine | 96% | rsc.org |

| 2,4-Difluoronitrobenzene (B147775), Morpholine | None | Ethanol (B145695) | Flow reactor | 4-(2-Fluoro-4-nitrophenyl)morpholine (B124028) | - | vapourtec.com |

This table presents data for the synthesis of 4-substituted analogs, illustrating the general conditions for SNAr reactions.

Condensation reactions are also cited as a method for synthesizing nitrophenyl morpholine derivatives. google.com In the context of forming the C-N bond, this term is often used interchangeably with nucleophilic aromatic substitution, as the reaction involves the joining of two molecules (the aryl halide and morpholine) with the elimination of a small molecule (hydrogen halide). A Chinese patent describes the synthesis of 4-(4-nitrophenyl)morpholine via a condensation reaction between a p-halonitrobenzene and morpholine, with reaction temperatures ranging from 40-130 °C and reaction times of 1-10 hours. google.com Similarly, the synthesis of 1,3,4-oxadiazole-2-thiole from 4-(2-fluoro-4-nitrophenyl)morpholine involves subsequent cyclocondensation steps. benthamdirect.com

An alternative to forming the aryl-nitrogen bond is to construct the morpholine ring itself onto a pre-existing nitrophenyl precursor. These intramolecular cyclization strategies are versatile for creating the morpholine scaffold. researchgate.net

One general approach involves the reaction of a β-aminoalcohol with a reagent like bromoacetyl bromide to form the morpholine-3-one ring. nih.gov For the synthesis of this compound, this would conceptually start with a compound like 1-(4-nitrophenyl)ethan-1-ol-2-amine. Another strategy involves the intramolecular cyclization of an N-substituted halo- or tosyl-oxyethyl amine. For example, an N-(2-hydroxyethyl) derivative of a 4-nitrophenylethylamine could be cyclized. A general method for morpholine synthesis involves a Lewis acid-catalyzed halo-etherification of an alkene with a protected amino alcohol, followed by base-induced cyclization. nih.gov This highlights the diverse chemical pathways available for constructing the heterocyclic ring as the key synthetic step.

Advanced Synthesis Techniques and Process Optimization

To improve efficiency, safety, and environmental impact, advanced synthetic techniques are being applied to the production of nitrophenyl morpholines.

Continuous flow chemistry, utilizing micro- or millireactors, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and easier scalability. researchgate.net The synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, has been successfully optimized in continuous flow systems. vapourtec.comx-mol.com

The reaction between 2,4-difluoronitrobenzene and morpholine is a prolonged step in batch synthesis, taking around 11 hours. x-mol.com In a microreactor, this can be accomplished with much shorter residence times. x-mol.com Studies have systematically optimized operating conditions such as temperature, reactant molar ratio, and residence time to maximize conversion and selectivity. x-mol.com Optimal production rates were achieved at elevated temperatures (e.g., 105 °C) and short residence times (e.g., 50 seconds), demonstrating a significant process intensification. x-mol.com The use of continuous stirred-tank reactors (CSTRs) in flow chemistry has also been shown to handle the formation of poorly soluble products that might otherwise block tubular reactors, enabling kilo-scale production. vapourtec.com

| Parameter | Range Studied | Optimal Value | Outcome | Reference |

| Temperature | - | 105 °C | Optimal production rate | x-mol.com |

| Reactant Molar Ratio (Morpholine:Ar-F) | - | 4 | Optimal production rate | x-mol.com |

| Residence Time | - | 50 s | Optimal production rate (157-195 mg/h in microreactor) | x-mol.com |

| Reactor Type | Tubular vs. CSTR | CSTR | Better handling of solid byproducts, enabling scale-up | vapourtec.com |

This table summarizes the optimization of continuous flow synthesis for the related compound 4-(2-fluoro-4-nitrophenyl)morpholine.

While traditional cross-coupling reactions often rely on transition metal catalysts (e.g., palladium, copper), there is a growing interest in developing metal-free alternatives to avoid issues of cost, toxicity, and product contamination. d-nb.inforesearchgate.net Hypervalent iodine reagents, specifically diaryliodonium salts, have emerged as powerful electrophilic arylating agents for metal-free C-N bond formation. nih.gov

A general, transition-metal-free N-arylation of aliphatic amines with diaryliodonium salts has been developed that proceeds under mild conditions. d-nb.info This methodology is applicable to a wide range of cyclic and acyclic amines and can transfer both electron-rich and electron-deficient aryl groups. d-nb.info The reaction is believed to proceed via nucleophilic attack of the amine on the iodonium (B1229267) salt, followed by reductive elimination (ligand coupling) to yield the N-arylated product and an aryl iodide. nih.gov For example, the N-arylation of thiomorpholine with (4-nitrophenyl)(phenyl)iodonium triflate has been demonstrated. mdpi.com This approach represents a significant advancement, offering a mild and efficient route to compounds like this compound without the need for transition metal catalysts. d-nb.info

Derivatization Strategies and Functional Group Transformations

The functional groups of this compound—the nitro group, the morpholine ring, and the phenyl moiety—offer multiple sites for chemical modification. These derivatizations allow for the systematic alteration of the molecule's properties.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation, yielding 4-(morpholin-2-yl)aniline. This amine derivative serves as a valuable intermediate for further functionalization. Various methods have been employed to achieve this reduction effectively.

Catalytic hydrogenation is a widely used and efficient method. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. smolecule.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel. google.comchemicalbook.com For instance, the hydrogenation of related nitro-morpholine compounds has been successfully carried out using 5% Pd/C in solvents like methanol (B129727) or aqueous acetic acid at temperatures ranging from 20°C to 80°C and hydrogen pressures from 1 to 10 bar. google.comgoogle.com Gold nanoparticles supported on alumina nanowires have also been explored as catalysts for the hydrogenation of similar nitrophenyl morpholine structures. mdpi.com

Alternative hydrogen sources to H₂ gas can also be utilized in transfer hydrogenation protocols. One such method uses methanol as the hydrogen donor in the presence of a Pd/C catalyst. sci-hub.se Another approach employs hydrazine (B178648) hydrate (B1144303) in refluxing ethanol with Raney nickel as the catalyst. isuct.ru

Chemical reduction methods provide another route to the amine. The classical approach using iron powder in acetic acid and aqueous ethanol has been shown to be effective for reducing nitrophenyl groups in complex heterocyclic systems. scholaris.ca Another established method involves the use of tin(II) chloride. google.com

Table 1: Methodologies for the Reduction of Aromatic Nitro Groups in Morpholine Derivatives

| Method | Reducing Agent/Catalyst | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Palladium on carbon | Methanol, Tetrahydrofuran, Acetic Acid | 20-80°C, 1-10 bar H₂ | smolecule.comgoogle.comgoogle.com |

| Catalytic Hydrogenation | H₂ / Raney Nickel | Not specified | Not specified | google.com |

| Catalytic Hydrogenation | H₂ / Gold on Alumina Nanowires | Not specified | Not specified | mdpi.com |

| Transfer Hydrogenation | Hydrazine Hydrate / Raney Nickel | Ethanol | Reflux | isuct.ru |

| Transfer Hydrogenation | Methanol / Palladium on carbon | Methanol | 100-120°C | sci-hub.se |

| Chemical Reduction | Iron Powder / Acetic Acid | 70% Aqueous Ethanol | Not specified | scholaris.ca |

| Chemical Reduction | Tin(II) Chloride | Not specified | Not specified | google.com |

The oxidation of the morpholine ring, specifically at a C-H bond adjacent to the nitrogen atom, yields the corresponding lactam, a morpholinone. While specific studies on the oxidation of this compound are not detailed, established protocols for the oxidation of N-aryl morpholines to 3-morpholinones can be considered applicable.

A highly effective and selective method involves the use of sodium chlorite (B76162) (NaClO₂) as the oxidant. researchgate.net This reaction is typically performed under acidic-buffered conditions (pH 4-6) or catalyzed by acid in a solvent system like acetonitrile/water. researchgate.net For example, the oxidation of the isomeric 4-(4-nitrophenyl)morpholine to 4-(4-nitrophenyl)morpholin-3-one (B139987) has been achieved in high yield (97.7%) using NaClO₂ with sodium dihydrogen phosphate (B84403) dihydrate in acetonitrile at 40°C. chemicalbook.com

Another powerful, transition-metal-free protocol utilizes catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a stoichiometric oxidant like sodium chlorite or sodium hypochlorite (B82951) (NaOCl). researchgate.netacs.org This system facilitates the selective C(sp³)–H oxidation of the morpholine ring at the position adjacent to the nitrogen atom to generate 3-morpholinones. researchgate.netacs.org This method offers an environmentally friendly route and can be modulated to allow for further functionalization at the C-2 position of the morpholine skeleton. acs.org

Table 2: Reagents for the Oxidation of the Morpholine Ring

| Reagent System | Role | Typical Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Sodium Chlorite (NaClO₂) / Acid Buffer | Oxidant | Acetonitrile/Water, 40°C | 3-Morpholinone | researchgate.netchemicalbook.com |

| TEMPO / NaClO₂ or NaOCl | Catalyst / Oxidant | Not specified | 3-Morpholinone | researchgate.netacs.org |

The phenyl ring of this compound is a potential site for substitution reactions, allowing for the introduction of additional functional groups. The presence of the nitro group strongly influences the reactivity of the aromatic ring. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. cymitquimica.com

Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur at the positions meta to the nitro group (i.e., C3 and C5 of the phenyl ring). The morpholin-2-yl substituent, being an alkyl group attached to the ring, is generally considered an ortho-, para-director. The combined directing effects of the deactivating nitro group and the activating/directing morpholinyl substituent would need to be considered to predict the outcome of such reactions. General principles suggest that the powerful deactivating effect of the nitro group would likely dominate the reaction's regioselectivity. smolecule.comcymitquimica.com

The C2 position of the morpholine ring in this compound is a stereocenter. The synthesis of enantiomerically pure or enriched forms of this compound is of significant interest. Several asymmetric strategies can be employed to introduce this chiral center.

One effective method is the asymmetric hydrogenation of an unsaturated precursor, such as a 2-(4-nitrophenyl)-5,6-dihydromorpholine. The use of a chiral bisphosphine-rhodium catalyst has been demonstrated to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org

Another approach involves a one-pot catalytic asymmetric synthesis. For example, a domino reaction sequence involving a Knoevenagel condensation, asymmetric epoxidation, and subsequent ring-opening cyclization can provide chiral morpholin-2-ones, which are structurally related to the target compound. acs.org This method utilizes a chiral catalyst, such as a quinine-derived urea, to induce stereoselectivity. acs.org The resulting (R)-morpholin-2-one bearing a C3-phenyl group substituted with a nitro group has been obtained with 70% ee, with the lower enantioselectivity potentially attributed to racemization due to the increased acidity of the proton at the stereocenter. acs.org

The commercial availability of specific enantiomers, such as (S)-2-(4-Nitrophenyl)morpholine, indicates that scalable methods for its chiral synthesis have been developed. bldpharm.com These methods may involve chiral pool synthesis, starting from a chiral precursor, or the resolution of a racemic mixture.

Table 3: Approaches for the Asymmetric Synthesis of Chiral Morpholine Derivatives

| Method | Strategy | Catalyst/Reagent | Key Feature | Reference(s) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of unsaturated morpholine precursor | Chiral Bisphosphine-Rhodium Complex | High enantioselectivity (up to 99% ee) | rsc.org |

| One-Pot Domino Reaction | Asymmetric epoxidation/cyclization | Quinine-derived Urea Catalyst | Builds chiral morpholin-2-one (B1368128) core | acs.org |

| Chiral Pool Synthesis / Resolution | Use of chiral starting materials or separation of enantiomers | Not Applicable | Access to specific enantiomers like (S)-2-(4-Nitrophenyl)morpholine | bldpharm.comvulcanchem.com |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-(4-nitrophenyl)morpholine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable insights into the connectivity and composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For morpholine (B109124) derivatives, ¹H NMR spectra typically show characteristic signals for the morpholine ring protons. For instance, in a related compound, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), the eight protons of the morpholine ring appear as two distinct peaks at approximately 2.6 and 3.5 ppm. magritek.com Another study on morpholine-based thiazole (B1198619) analogues observed the morpholine –CH₂ protons as a triplet between δ 3.13–3.73 ppm. rsc.org The aromatic protons of the nitrophenyl group also give rise to specific signals in the aromatic region of the spectrum. magritek.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For instance, the molecular weight of 4-(4-chloro-2-nitrophenyl)morpholine (B1619123) has been determined to be 242.659 g/mol . nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. The HRMS analysis of 4-(5'-fluoro-2'-nitrophenyl)morpholine has been reported, confirming its composition. publish.csiro.au The mass spectrum of 4-(4-nitrophenyl)morpholine (B78992) shows a top peak at m/z 150 and a second highest peak at m/z 208, which corresponds to the molecular ion. nih.gov

| Compound | Molecular Weight ( g/mol ) | Key MS Data |

| 4-(4-chloro-2-nitrophenyl)morpholine | 242.659 nist.gov | - |

| 4-(4-nitrophenyl)morpholine | 208.21 nih.gov | m/z top peak: 150, m/z 2nd highest: 208 nih.gov |

| 4-(2-nitrophenyl)morpholine | 208.21 nih.gov | - |

Crystallographic Studies

X-ray Diffraction Analysis of this compound and Analogues

X-ray diffraction studies have been conducted on 4-(4-nitrophenyl)morpholine and its analogues to determine their crystal structures. nih.gov For 4-(4-nitrophenyl)morpholine, the crystal system is orthorhombic with unit cell parameters of a = 14.5445 (6) Å, b = 8.3832 (3) Å, and c = 16.2341 (6) Å. nih.gov The crystal structure of 4-(4-nitrophenyl)thiomorpholine (B1608610), a related compound, has also been determined and found to be monoclinic. mdpi.com In another example, an adduct of morpholine and 4-nitrophenol (B140041) crystallizes in a monoclinic system. nih.gov These studies reveal that the bond lengths and angles are within normal ranges. nih.gov

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 4-(4-Nitrophenyl)morpholine | Orthorhombic | - | a = 14.5445 (6) Å, b = 8.3832 (3) Å, c = 16.2341 (6) Å | nih.gov |

| 4-(4-Nitrophenyl)thiomorpholine | Monoclinic | P2₁/c | a = 13.3525(5) Å, b = 10.3755(4) Å, c = 7.4464(3) Å, β = 96.325(2)° | mdpi.com |

| Morpholine–4-nitrophenol (1/2) adduct | Monoclinic | - | a = 18.0381 (7) Å, b = 5.5673 (2) Å, c = 17.4910 (7) Å, β = 91.606 (3)° | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The stability of the crystal structure is often governed by intermolecular interactions. In the crystal structure of 4-(4-nitrophenyl)morpholine, aromatic π–π stacking interactions are a key stabilizing force. nih.gov The perpendicular distance between the parallel ring planes is reported to be 3.7721 (8) Å, with the distance between the centers of gravity of the rings being 3.8499 (11) Å. nih.gov

In the case of 4-(4-nitrophenyl)thiomorpholine, the crystal structure features centrosymmetric dimers formed through weak C–H···O hydrogen bonds. mdpi.com Additionally, face-to-face aromatic stacking is observed, with the mean planes of the benzene (B151609) rings separated by 3.29 Å. mdpi.com The crystal structure of a morpholine–4-nitrophenol adduct is stabilized by N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds, as well as C—H⋯O interactions, creating a three-dimensional network. nih.gov

Conformational Analysis of the Morpholine Ring (e.g., Chair Conformation)

The morpholine ring in these structures typically adopts a chair conformation. This has been observed in the crystal structures of 4-(4-nitrophenyl)morpholine, 4-(4-nitrophenyl)thiomorpholine, and the morpholine–4-nitrophenol adduct. nih.govmdpi.comnih.gov

Interestingly, the orientation of the substituent on the morpholine ring can vary. In the solid-state structure of 4-(4-nitrophenyl)thiomorpholine, the 4-nitrophenyl group is in a quasi-axial position. mdpi.com In contrast, for the morpholine analogue, 4-(4-nitrophenyl)morpholine, the 4-nitrophenyl group occupies a quasi-equatorial position. mdpi.com This difference in conformation is attributed to the different intermolecular interactions and packing effects in the solid state. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of morpholine (B109124) derivatives. For instance, DFT studies on related morpholine compounds have provided insights into their electronic properties and stability. The electron-withdrawing effect of the nitro group can polarize the morpholine ring, which in turn enhances dipole-dipole interactions.

The electronic structure of nitrophenyl morpholine derivatives is significantly influenced by the nitro group. The presence of a nitro group on the phenyl ring introduces strong electron-withdrawing effects, which affects the molecule's reactivity and molecular interactions. The morpholine moiety, on the other hand, contributes to hydrogen-bonding capacity and solubility. In the case of 4-(4-nitrophenyl)thiomorpholine (B1608610), a related compound, DFT calculations have been used to gain insight into its preferred conformation. mdpi.com These calculations revealed that the 4-nitrophenyl group occupies a quasi-equatorial position in the DFT-calculated structure, differing from its quasi-axial position in the crystal, highlighting the influence of intermolecular interactions in the solid state. mdpi.com

Theoretical studies are valuable in predicting the reactivity and reaction mechanisms of compounds like 2-(4-nitrophenyl)morpholine. For example, the reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine have been examined using DFT methods to understand the reaction mechanism, which proceeds through tetrahedral intermediates. researchgate.net Furthermore, studies on the aminolysis of 4-nitrophenyl 2-furoate have shown that the reaction mechanism can be elucidated through linear Brønsted-type plots, suggesting a rate-determining breakdown of an addition intermediate. psu.edu Such computational approaches can predict how this compound might react in various chemical environments.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the interactions of this compound with biological targets.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. For derivatives of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide, molecular docking studies have indicated that the nitrophenyl group can enhance binding interactions with molecular targets. In studies of other morpholine derivatives, molecular docking has been used to predict binding affinities and non-covalent interactions between enzyme-inhibitor complexes, with results that align well with experimental findings. researchgate.net For instance, in the context of carbonic anhydrase inhibitors, docking studies of morpholine-based thiazoles helped to elucidate their interactions within the enzyme's active site. nih.gov

Molecular dynamics simulations provide a detailed view of the conformational changes and stability of ligand-protein complexes over time. For N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, MD simulations showed the stability of the most active compound at the binding site of target proteins. tandfonline.com Similarly, MD simulations of morpholine derivatives targeting VEGFR2 have demonstrated strong and stable hydrogen bond interactions with the active site. researchgate.net These simulations are crucial for assessing the dynamic behavior of this compound when interacting with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a compound with its biological activity. In the development of anti-malarial phenylurea substituted 2,4-diamino-pyrimidines, QSAR analyses indicated that lipophilicity is a key factor for improved anti-malarial activity. nih.gov For morpholine-derived thiazoles as carbonic anhydrase inhibitors, QSAR analysis was employed to understand the relationship between the compounds' structural features and their inhibitory potential. nih.gov Such analyses can guide the design of more potent and selective analogs of this compound for specific therapeutic targets.

Applications in Medicinal Chemistry and Biological Sciences

Role as a Privileged Scaffold in Drug Design and Development

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The morpholine (B109124) ring, a key component of 2-(4-nitrophenyl)morpholine, is widely recognized as such a scaffold. nih.gov This heterocycle is present in numerous approved drugs and is frequently used by medicinal chemists due to its favorable physicochemical, metabolic, and biological properties. nih.gov

The morpholine moiety can enhance drug-like properties, including improving pharmacokinetics and potency. nih.gov The this compound structure, which combines the stable morpholine ring with a reactive nitrophenyl group, serves as a versatile synthetic intermediate. Researchers have utilized it as a foundational structure to generate libraries of diverse compounds for biological screening. arkat-usa.orgnih.govbham.ac.uk For example, it has been a starting material for the synthesis of various heterocyclic systems, including 1,2,4-triazoles and tetrazoles, which are then evaluated for a range of pharmacological activities. arkat-usa.orgresearchgate.net The ability to readily modify both the morpholine and the nitrophenyl portions of the molecule allows for the systematic exploration of structure-activity relationships (SAR), solidifying its role as a privileged scaffold in the quest for novel bioactive molecules. nih.govfrontiersin.org

**5.2. Antimicrobial Activity Studies

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies revealing both antibacterial and antifungal activities against a variety of pathogens.

The core structure of this compound has been incorporated into various novel molecules exhibiting antibacterial properties. A notable study involved the synthesis of a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines, which were tested against several bacterial strains. tandfonline.com For instance, compound 26 in this series, which features a meta-nitro substitution on the phenyl ring, showed excellent activity against multiple tested strains. tandfonline.com Another derivative, compound 24 , with a fluoro substitution, displayed four-fold increased activity against Vibrio cholerae and Pseudomonas aeruginosa compared to other compounds in the series. tandfonline.com

In a different study, researchers synthesized N¹-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives starting from 4-(2-nitrophenyl)morpholine. ijres.org These compounds were screened for their in-vitro antibacterial activity against Proteus mirabilis and Bacillus subtilis. The fluoro-substituted compounds, in particular, showed activity comparable or superior to the standard drug. ijres.org Similarly, isoflavone (B191592) analogues incorporating the morpholine moiety, such as 6-fluoro-3-[2-morpholino-6-(4-nitrophenyl)-4-pyrimidinyl]-4H-4-chromenone (4e ), were synthesized and evaluated for their antibacterial effects. ijprajournal.com

| Compound | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| 4-(4-Morpholinophenyl)-6-(4-fluorophenyl)-6H-1,3-thiazin-2-amine (24) | V. cholerae, P. aeruginosa | Excellent activity with a MIC value of 100 µg/mL; four-fold increased activity against these strains. | tandfonline.com |

| 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)-6H-1,3-thiazin-2-amine (26) | S. aureus, B. subtilis | Excellent antibacterial activity. | tandfonline.com |

| N¹-(2-morpholinophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide (8d) | P. mirabilis, B. subtilis | Activity equal to standard drugs. | ijres.org |

| N¹-(2-morpholinophenyl)-2-[4-(2,5-difluorophenyl)piperazino]acetamide (8h) | P. mirabilis, B. subtilis | Activity greater than standard drugs. | ijres.org |

The morpholine scaffold is also integral to the development of novel antifungal agents. A series of N-(3-morpholinopropyl)-4-(4-substituted-phenyl)-3-phenylthiazol-2(3H)-imine derivatives were synthesized and evaluated for their activity against Candida species. acs.org The compound N-(3-morpholinopropyl)-4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-imine (2b ) was part of this series. acs.org Derivatives with fluoro and chloro substitutions (2e and 2d , respectively) were found to be particularly effective against C. albicans and C. parapsilosis, with their activity attributed to the inhibition of the 14α-demethylase enzyme. acs.org

In other research, 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines were tested against fungal strains including Aspergillus flavus, Mucor, and Rhizopus. tandfonline.com Compounds with specific substitutions, such as chloro and fluoro groups, demonstrated excellent antifungal activity against certain strains. tandfonline.com For example, the nitro-substituted compound 26 showed good activity against Rhizopus. tandfonline.com Furthermore, studies on isoflavone analogues revealed that 6-fluoro-3-[2-morpholino-6-(4-nitrophenyl)-4-pyrimidinyl]-4H-4-chromenone (4e ) exhibited the highest activity against all tested fungal strains, which included C. albicans and Aspergillus fumigatus. ijprajournal.com

| Compound | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e) | C. parapsilosis | MIC₅₀ = 1.23 µg/mL (48 h), similar to ketoconazole. | acs.org |

| 4-(4-chlorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2d) | C. parapsilosis | IC₅₀ = 2.37 µM (24 h). | acs.org |

| 6-fluoro-3-[2-morpholino-6-(4-nitrophenyl)-4-pyrimidinyl]-4H-4-chromenone (4e) | C. albicans, A. fumigatus, T. rubrum, T. mentagrophytes | Showed highest activity against all tested fungal strains. | ijprajournal.com |

| 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)-6H-1,3-thiazin-2-amine (26) | Rhizopus | Good antifungal activity. | tandfonline.com |

Anticancer and Antitumor Research

The this compound framework is a feature of various compounds investigated for their potential in cancer therapy. ontosight.aismolecule.com Morpholine derivatives are known to be explored for their anticancer properties, with some showing promise in inhibiting the growth of cancer cells. frontiersin.orgontosight.ai

One line of research focused on creating hybrid molecules containing both tetrazole and morpholine moieties from 4-(2-fluoro-4-nitrophenyl)morpholine (B124028). arkat-usa.org A total of 31 such compounds were synthesized and evaluated for their anticancer activity against U-937 histiocytic lymphoma cells. Molecular docking studies suggested that the mechanism of action for the most potent compounds involved interaction with tubulin. arkat-usa.org

In another study, boron-containing heterocyclic compounds were synthesized from 4-(2-fluoro-4-nitrophenyl)morpholine. mdpi.com Two of the resulting compounds, 31 and 35 , demonstrated promising and selective antitumor activity against head and neck cancer cell lines, suggesting they are potential candidates for further development as therapeutic agents. mdpi.com

| Compound | Cancer Cell Line | Activity/Finding | Reference |

|---|---|---|---|

| Compound 31 (Boron-containing heterocyclic) | Head and neck cancer | IC₅₀ = 59.07 µM. | mdpi.com |

| Compound 35 (Boron-containing heterocyclic) | Head and neck cancer | IC₅₀ = 45.61 µM. | mdpi.com |

| Tetrazole-morpholine hybrids (e.g., 8h, 10k) | U-937 (histiocytic lymphoma) | Demonstrated the best interactions with tubulin in docking studies. | arkat-usa.org |

Enzyme Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological and pathological processes, making them an important drug target for conditions like glaucoma, epilepsy, and some cancers. researchgate.netnih.govtandfonline.com The morpholine scaffold has been strategically employed in the design of CA inhibitors. researchgate.net

A study focused on the synthesis of 25 novel morpholine-based thiazole (B1198619) derivatives and assessed their inhibitory potential against bovine carbonic anhydrase II (bCA-II). researchgate.net The research found that these derivatives exhibited varied degrees of inhibitory action. The most potent compound from this series demonstrated concentration-dependent inhibition with a Kᵢ value of 9.64 ± 0.007 μM. researchgate.net Molecular docking studies helped to elucidate the interactions and orientation of these compounds within the enzyme's active site. researchgate.net

While direct studies on this compound itself as a CA inhibitor are limited, related structures containing the nitrophenyl group have been investigated. For example, 3- and 4-nitrophenyl-substituted acridine (B1665455) derivatives were found to be low nanomolar inhibitors of human CA isoforms II, IX, and XII. tandfonline.com This indicates that the nitrophenyl moiety, as present in this compound, can be a valuable component in the design of potent carbonic anhydrase inhibitors.

| Compound Class/Derivative | Enzyme Target | Inhibition Value (Kᵢ) | Reference |

|---|---|---|---|

| Most potent morpholine-based thiazole derivative (Compound 24) | Bovine Carbonic Anhydrase II (bCA-II) | 9.64 ± 0.007 µM | researchgate.net |

| Nitrophenyl-substituted acridine derivatives | Human Carbonic Anhydrase II, IX, XII | Low nanomolar range | tandfonline.com |

Table of Compounds Mentioned

| Abbreviated Name | Full Chemical Name |

|---|---|

| - | This compound |

| - | 4-(2-Fluoro-4-nitrophenyl)morpholine |

| - | 4-(2-Nitrophenyl)morpholine |

| 2b | N-(3-Morpholinopropyl)-4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-imine |

| 2d | N-(3-Morpholinopropyl)-4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-imine |

| 2e | 4-(4-Fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine |

| 4e | 6-Fluoro-3-[2-morpholino-6-(4-nitrophenyl)-4-pyrimidinyl]-4H-4-chromenone |

| 8d | N¹-(2-morpholinophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide |

| 8h | N¹-(2-morpholinophenyl)-2-[4-(2,5-difluorophenyl)piperazino]acetamide |

| 24 | 4-(4-Morpholinophenyl)-6-(4-fluorophenyl)-6H-1,3-thiazin-2-amine |

| 26 | 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)-6H-1,3-thiazin-2-amine |

Other Enzyme Targets

While the primary enzymatic interactions of many morpholine-containing compounds are well-documented, research has also explored the effect of this compound derivatives on other enzyme systems. These investigations highlight the scaffold's versatility in drug design.

Derivatives of (4-nitrophenyl)morpholine have shown inhibitory activity against several enzymes. For example, a study on morpholine-derived thiazoles found that compounds with a 4-para-nitrophenyl substitution were potent inhibitors of bovine carbonic anhydrase-II (CA-II). rsc.org The most effective compound in this series, a 4-para-nitrophenyl N-ethyl-morpholine derivative, exhibited a half-maximal inhibitory concentration (IC₅₀) of 14.68 μM. rsc.org The electron-withdrawing nature of the nitro group was suggested to enhance the molecule's hydrophobicity, facilitating its interaction with the enzyme. rsc.org

Furthermore, derivatives such as 4-(2-fluoro-4-nitrophenyl)morpholine have served as the basis for synthesizing compounds screened for inhibition of enzymes like α-glucosidase and urease. researchgate.net Related structures, specifically 4-(4-nitrophenyl)thiomorpholine (B1608610), have been used as precursors for developing kinase and reverse transcriptase inhibitors. mdpi.com

| Enzyme Target | Compound/Derivative | Key Finding | Reference |

|---|---|---|---|

| Carbonic Anhydrase-II (CA-II) | 4-para-nitrophenyl N-ethyl-morpholine derivative | Potent inhibition with an IC₅₀ value of 14.68 μM. | rsc.org |

| α-Glucosidase | Derivatives of 4-(2-fluoro-4-nitrophenyl)morpholine | Screened for inhibitory activity; molecular docking studies performed. | researchgate.net |

| Urease | Derivatives of 4-(2-fluoro-4-nitrophenyl)morpholine | Evaluated for enzyme inhibition. | researchgate.net |

| Kinases / Reverse Transcriptase | Precursors based on 4-(4-nitrophenyl)thiomorpholine | Used in the development of inhibitors for these enzyme classes. | mdpi.com |

Receptor Modulation

The this compound structure has been investigated for its ability to modulate various receptors, a key mechanism for therapeutic intervention in numerous diseases. The interaction with receptors can lead to either agonistic (activating) or antagonistic (inhibiting) effects.

A significant study focused on a series of 2-(p-nitrophenyl)-substituted morpholines to investigate their pharmacological effects on the adrenergic system. nih.gov The research confirmed that these compounds possess a weak alpha-adrenergic-stimulating activity. nih.gov Additionally, they were found to potentiate the effects of norepinephrine, a key neurotransmitter in the sympathetic nervous system. nih.gov This suggests that the this compound scaffold can interact with and modulate the function of adrenergic receptors. nih.gov

The utility of this chemical family in receptor modulation is further underscored by its use in developing drugs for various conditions. For instance, the related compound 4-(4-nitrophenyl)thiomorpholine has been employed as a precursor in the synthesis of antimigraine drugs and selective androgen receptor modulators (SARMs), indicating that the core structure can be adapted to target different receptor systems. mdpi.com Morpholine derivatives, in general, have been explored as potential antagonists for specific receptors, with applications in treating neurological disorders. ontosight.ai

Development as Pharmaceutical Intermediates and Precursors

One of the most significant applications of (4-nitrophenyl)morpholine and its analogs is their role as key building blocks in the synthesis of complex pharmaceutical agents. Their chemical structure allows for facile conversion into other functional groups, making them valuable intermediates in multi-step synthetic routes.

The (4-nitrophenyl)morpholine moiety is integral to the synthesis of modern oral anticoagulants. A key intermediate in the production of Apixaban is 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. google.comchemicalbook.comarkat-usa.org This intermediate is synthesized from precursors like 1-(4-nitrophenyl)piperidin-2-one, which undergoes chlorination and subsequent reaction with morpholine. arkat-usa.orgjustia.com The nitro group in this intermediate is later reduced to an amine as part of the total synthesis of Apixaban. arkat-usa.org

Similarly, 4-(4-nitrophenyl)-morpholine itself is a direct intermediate in an efficient synthesis of 4-(4-aminophenyl)-3-morpholone, a key component for the anticoagulant Rivaroxaban. google.com The process involves the cyclization of nitroaniline to produce 4-(4-nitrophenyl)-morpholine, which is then oxidized and finally reduced to yield the desired amino-morpholone structure. google.com

| Anticoagulant | Key Intermediate Containing the (4-Nitrophenyl)morpholine Moiety | Role of the Intermediate | Reference |

|---|---|---|---|

| Apixaban | 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | The nitrophenyl group is a precursor to an essential aniline (B41778) moiety in the final drug structure. | google.comchemicalbook.comarkat-usa.org |

| Rivaroxaban | 4-(4-Nitrophenyl)-morpholine | Serves as an early-stage intermediate that is subsequently oxidized and reduced to form 4-(4-aminophenyl)-3-morpholone. | google.com |

The fluorinated analog, 4-(2-fluoro-4-nitrophenyl)morpholine, is a critical intermediate in the synthesis of Linezolid, a powerful antibiotic used against multi-drug resistant Gram-positive bacteria. x-mol.comvapourtec.com Its synthesis is a well-established process involving the nucleophilic aromatic substitution (SₙAr) reaction between morpholine and 2,4-difluoronitrobenzene (B147775). x-mol.comvapourtec.com This intermediate provides the core morpholinyl-phenyl structure of the Linezolid molecule. google.commanusaktteva.com

Beyond Linezolid, the versatile chemistry of the (nitrophenyl)morpholine scaffold has been leveraged to create a variety of other therapeutic agents. For example, 4-(4-nitrophenyl)thiomorpholine is a precursor for compounds in the fields of antibiotics, antifungals, and antimycobacterial agents. mdpi.com Furthermore, novel derivatives of 4-(2-fluoro-4-nitrophenyl)morpholine have been synthesized and shown to possess excellent antimicrobial activity on their own. researchgate.net

Investigation of General Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical to its success. The structural components of this compound significantly influence these properties.

The morpholine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties. It is generally associated with enhanced aqueous solubility and improved bioavailability.

Conversely, the nitrophenyl group presents both opportunities and challenges. The inclusion of a nitro group can increase a molecule's hydrophobicity and lipophilicity, which can affect how it interacts with biological membranes and targets. rsc.org However, aromatic nitro groups are known to be susceptible to metabolic reduction in the body. This can sometimes lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, which may have toxicological implications. This metabolic liability is a key consideration in the design of drugs containing this moiety.

| Structural Moiety | Influence on Pharmacokinetic Properties | Reference |

|---|---|---|

| Morpholine Ring | Often enhances aqueous solubility and bioavailability. | ontosight.ai |

| Nitrophenyl Group | Increases hydrophobicity and lipophilicity; prone to metabolic reduction which can lead to reactive intermediates. | rsc.org |

Catalytic and Materials Science Applications

Catalysis in Organic Synthesis

In the realm of organic synthesis, 2-(4-nitrophenyl)morpholine is primarily utilized as a structural motif and a chiral building block rather than as a direct catalyst. Its value lies in its potential to be transformed into more complex molecules that possess catalytic activity.

Role as Accelerators and Initiators

Current research does not prominently feature this compound itself as a direct accelerator or initiator in catalytic reactions. Instead, its significance is established as a key intermediate or "building block" for creating more elaborate molecules. smolecule.comresearchgate.net The morpholine (B109124) nucleus can be a component of organocatalysts, although studies have shown that enamines derived from morpholine cores are generally less reactive than those from pyrrolidine (B122466) or piperidine. nih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the structural shape (pyramidalization) of the nitrogen, which decreases the nucleophilicity of the resulting enamine. nih.gov

Therefore, the role of this compound in catalysis is typically as a precursor. Its functional groups can be modified to synthesize targeted organocatalysts or ligands for metal-catalyzed reactions. For instance, derivatives are used in chemical research as building blocks to create more complex molecules for a variety of applications. smolecule.com

Use in Asymmetric Synthesis

The application of this compound in asymmetric synthesis is a notable area of research, where its chiral forms are highly valued. The synthesis of enantiomerically pure 2-substituted chiral morpholines is a key objective because these compounds serve as important scaffolds in medicinal chemistry and organic synthesis. researchgate.net Chiral morpholinone, a related structure, is considered an important pharmacophore. researchgate.net

The primary role of chiral this compound is as a building block that introduces a specific, pre-defined stereocenter into a larger molecule. This is crucial in the synthesis of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic activity. Research has focused on developing efficient catalytic methods to produce these chiral morpholine structures with high enantioselectivity. researchgate.net The syntheses of related structures, such as methyl 4-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate, are pursued because they are versatile building blocks for bioactive compounds of pharmaceutical interest. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Key Application | Reference |

|---|---|---|---|---|

| (S)-tert-butyl this compound-4-carboxylate | 1795733-78-6 | C15H20N2O5 | Synthetic intermediate for nonlinear optical materials and antibacterial agents. | chemshuttle.com |

| (2S)-4-Methyl-2-(4-nitrophenyl)morpholine | 920798-97-6 | C11H14N2O3 | Building block for creating more complex molecules in medicinal and materials chemistry. | smolecule.com |

Applications in Polymer and Resin Production

While specific examples of this compound being used as a primary monomer in large-scale polymer or resin production are not extensively documented, its structural features make it a valuable component for creating specialty polymers and materials. smolecule.com Its derivatives are explored for their utility in developing specialty chemicals which can then be used in polymer synthesis. smolecule.com

The molecule contains several functional sites that can be leveraged for polymerization:

The secondary amine within the morpholine ring (after removal of any protecting groups) can react with compounds like epoxides or acyl chlorides to be incorporated into polymer chains such as polyamides or polyamines.

The aromatic ring can be functionalized for participation in polymerization reactions.

The nitro group can be chemically reduced to an amine, providing an additional reactive site for creating monomers with different functionalities.

Therefore, this compound is best described as a building block for functional monomers. By incorporating this molecule into a polymer backbone, material scientists can introduce specific properties, such as altered thermal stability, polarity, or optical characteristics, into the final material.

Development of Advanced Materials with Specific Properties

A significant application of this compound is in the development of advanced materials, particularly those with nonlinear optical (NLO) properties. NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, and are crucial for technologies like optical data storage and frequency conversion. researchgate.net

The structure of nitrophenyl morpholine derivatives is well-suited for NLO applications. The molecule contains an electron-donating group (the morpholine nitrogen) connected through a conjugated π-system (the phenyl ring) to an electron-withdrawing group (the nitro group). This "push-pull" electronic structure leads to a large molecular hyperpolarizability, which is a key requirement for second-order NLO effects.

Research has shown that materials synthesized using (S)-tert-butyl this compound-4-carboxylate as a building block can exhibit second harmonic generation (SHG) efficiencies more than 1.5 times that of urea, a standard benchmark material for NLO studies. chemshuttle.com This demonstrates the potential of incorporating the this compound scaffold into materials designed for advanced optical applications.

| Compound/Derivative | Application Area | Key Finding/Property | Reference |

|---|---|---|---|

| (S)-tert-butyl this compound-4-carboxylate | Nonlinear Optical (NLO) Materials | Functions as a building block for materials with second harmonic generation (SHG) efficiency >1.5 times that of urea. | chemshuttle.com |

| 4-(4-nitrophenyl) morpholine | Nonlinear Optical (NLO) Materials | Compounds from the morpholine family are recognized for their applicability in NLO materials. | researchgate.net |

Environmental and Safety Aspects in Chemical Research

Process Optimization for Environmental Sustainability

The principles of green chemistry are increasingly being applied to the synthesis of morpholine (B109124) derivatives to enhance environmental sustainability. arkat-usa.orgdokumen.pub Process optimization focuses on improving resource efficiency, reducing waste, and utilizing less hazardous materials. orionjournals.com

One key area of optimization is the use of continuous flow reactors, such as microreactors. researchgate.netx-mol.com These systems offer significant advantages over traditional batch processes by providing better heat and mass transfer, which can lead to shorter reaction times and improved safety, especially for highly exothermic reactions like nitration. researchgate.netcetjournal.it For instance, the continuous production of a related compound, ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate for the antibiotic Linezolid, was significantly intensified using microfluidic devices, reducing a lengthy 11-hour step. researchgate.netx-mol.com Optimization of conditions such as temperature, reactant molar ratio, and residence time in these systems can lead to high conversion rates and selectivity. researchgate.netx-mol.com

Catalyst selection and recycling are also crucial for sustainable synthesis. The use of heterogeneous catalysts, such as zinc-loaded melamine-based porous organic frameworks, has been explored for the synthesis of related benzimidazole (B57391) derivatives, demonstrating the potential for catalyst recycling. researchgate.net In other morpholine derivative syntheses, the recovery and reuse of catalysts like Palladium on carbon (Pd/C) through methods like microfiltration can achieve high efficiency, thereby lowering material costs and reducing waste.

Solvent choice is another critical factor. The use of water as a reaction medium, where possible, aligns with green chemistry principles. When organic solvents are necessary, the selection should favor those with lower environmental impact and potential for recycling. The development of "one-pot" procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also reduce solvent usage and waste generation. google.com

A Chinese patent describes a "green and efficient" method for synthesizing 4-(4-aminophenyl)-3-morpholinone, which involves the condensation of p-halonitrobenzene and morpholine to form 4-(4-nitrophenyl)morpholine (B78992) as an intermediate. google.com This process highlights the industrial drive towards more environmentally friendly synthetic routes. google.com

Hazard Analysis in Synthetic Procedures

The synthesis of 2-(4-Nitrophenyl)morpholine and its analogs involves several potential hazards that necessitate a thorough analysis. The nitration step, a common reaction in the synthesis of nitroaromatic compounds, is particularly hazardous due to its highly exothermic nature and the use of strong acids like nitric acid and sulfuric acid. google.comacs.org Improper control of the reaction temperature can lead to runaway reactions and potential explosions. acs.org

To mitigate these risks, novel and safer nitration protocols have been developed. One such method for a related compound, 4-(4-methoxy-3-nitrophenyl)morpholine, involves converting the starting material to its nitric acid salt and then adding a solution of this salt to concentrated sulfuric acid. acs.org This approach allows for a precise 1:1 molar ratio of the substrate and nitric acid, preventing over- or under-nitration and significantly improving the safety profile of the process. acs.org A detailed thermal hazard analysis is often performed to understand and control the process. acs.org

The use of microreactors can also enhance the safety of hazardous reactions by providing superior heat dissipation and control over reaction conditions. researchgate.netcetjournal.it This is particularly beneficial for nitration reactions. cetjournal.itresearchgate.net

Beyond the nitration step, other reagents and intermediates used in the synthesis of morpholine derivatives present their own hazards. For example, compounds like 4-(2-Fluoro-4-nitrophenyl)morpholine (B124028) are associated with hazard statements such as causing skin and eye irritation, and may cause respiratory irritation. fishersci.com The safety data for this compound hydrochloride indicates it is harmful if swallowed and causes skin and serious eye irritation. fluorochem.co.uk

General safety precautions when handling these types of compounds include:

Working in a well-ventilated area, preferably a fume hood. ontosight.aicarlroth.com

Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats. fishersci.comcarlroth.com

Avoiding contact with skin, eyes, and clothing. carlroth.com

Preventing inhalation of dust, fumes, or vapors. fishersci.com

Keeping chemicals away from heat and sources of ignition. fishersci.comcarlroth.com

It is imperative to consult the Safety Data Sheet (SDS) for each specific chemical to understand its unique hazards and handling requirements. ontosight.aiontosight.ai

Waste Management Considerations in Laboratory and Pilot-Scale Research

Effective waste management is a critical component of environmentally responsible chemical research, from the laboratory bench to pilot-scale production. The synthesis of this compound and related compounds generates various waste streams that must be handled appropriately.

Key waste streams and management strategies include:

Solvent Waste: Organic solvents are a major source of chemical waste. Strategies to minimize this include process optimization to reduce solvent consumption, the use of greener solvents, and solvent recycling where feasible.

Aqueous Waste: Acidic and basic aqueous solutions from reaction workups and extractions are common. These streams must be neutralized before disposal. Contaminated water should be collected and treated as hazardous waste. carlroth.com

Solid Waste: This includes spent catalysts, filtration aids (like celite or silica (B1680970) gel), and residual solid products. Heavy metal catalysts, such as palladium on carbon, should be recovered and recycled or disposed of as hazardous waste.

Contaminated Materials: Laboratory consumables such as gloves, filter paper, and glassware that come into contact with hazardous chemicals must be disposed of in designated hazardous waste containers. fluorochem.co.uk

Process improvements can significantly reduce waste generation. For example, a novel nitration process for a similar morpholine derivative resulted in a 40% reduction in waste. acs.org The transition from batch to continuous flow processes can also lead to less waste. researchgate.net

At the pilot scale, waste management becomes even more critical due to the larger quantities of materials involved. A representative pilot-scale protocol for a morpholine derivative highlights the importance of efficient catalyst recovery and solvent selection to minimize waste and cost. All waste disposal must comply with local, state, and federal regulations. Approved waste disposal plants should be used for the final disposal of hazardous materials. fishersci.comfluorochem.co.uk

Q & A

Q. What is the crystal structure of 2-(4-Nitrophenyl)morpholine, and how does it influence stability?

The compound crystallizes in an orthorhombic system (space group Pbca) with a chair conformation of the morpholine ring. Key stabilizing interactions include aromatic π–π stacking between nitrophenyl groups, with a perpendicular interplanar distance of 3.7721(8) Å . The chair conformation minimizes steric strain, enhancing thermodynamic stability. Single-crystal X-ray diffraction (SC-XRD) is the primary method for confirming this structure .

Q. What synthetic routes are used to prepare this compound?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, nitrophenyl halides react with morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol . Intermediate characterization relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are used to characterize this compound?

Q. What are the primary research applications of this compound?

It serves as:

- An intermediate in antitumor drug synthesis, leveraging its nitrophenyl group for bioactivity .

- A building block for functionalized morpholine derivatives in medicinal chemistry .

Advanced Research Questions

Q. How do substituents on the morpholine ring affect reactivity and bioactivity?

Electron-withdrawing groups (e.g., -NO₂, -F at the para position) enhance electrophilicity, facilitating nucleophilic attacks. For instance, 4-(2-fluoro-4-nitrophenyl)morpholine shows altered reactivity in Suzuki-Miyaura couplings compared to the parent compound . Bioactivity correlates with substituent polarity; derivatives with trifluoromethyl groups exhibit improved pharmacokinetic profiles .

Q. What structural features drive its anticancer activity?

The nitrophenyl group enables intercalation with DNA, while the morpholine ring improves solubility. Aromatic stacking interactions (observed in SC-XRD) stabilize ligand-DNA complexes, as demonstrated in cytotoxicity assays against HeLa cells .

Q. How can contradictions in reported biological data be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis of studies using standardized protocols (e.g., MTT assay, 48-hour exposure) is recommended. Cross-validate results with structural analogs (e.g., 2-(4-aminophenyl)morpholine) to isolate electronic effects .

Q. What strategies optimize crystal packing for enhanced stability?

Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) introduces N–H⋯O interactions, improving lattice energy. For example, packing diagrams reveal chains stabilized by intermolecular hydrogen bonds (2.89 Å) in morpholine derivatives .

Q. How do reaction conditions influence selectivity in derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.